BenchChemオンラインストアへようこそ!

Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate

Basicity modulation pKa fluorinated piperidine

Tert‑butyl 3,3‑difluoro‑4‑phenylpiperidine‑1‑carboxylate (CAS 1334418‑85‑7) is a Boc‑protected, gem‑difluorinated 4‑phenylpiperidine scaffold that functions primarily as a versatile synthetic intermediate in central nervous system (CNS) drug discovery programs. The compound bears two fluorine atoms at the piperidine 3‑position, a 4‑phenyl substituent, and a tert‑butoxycarbonyl (Boc) protecting group on the ring nitrogen; its molecular formula is C₁₆H₂₁F₂NO₂ with a molecular weight of 297.34 g·mol⁻¹.

Molecular Formula C16H21F2NO2
Molecular Weight 297.346
CAS No. 1334418-85-7
Cat. No. B2452487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate
CAS1334418-85-7
Molecular FormulaC16H21F2NO2
Molecular Weight297.346
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C2=CC=CC=C2
InChIInChI=1S/C16H21F2NO2/c1-15(2,3)21-14(20)19-10-9-13(16(17,18)11-19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
InChIKeySRTMBQYLRUYJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 3,3-Difluoro-4-phenylpiperidine-1-carboxylate (CAS 1334418-85-7) – Compound Class and Key Physicochemical Profile for Procurement Decisions


Tert‑butyl 3,3‑difluoro‑4‑phenylpiperidine‑1‑carboxylate (CAS 1334418‑85‑7) is a Boc‑protected, gem‑difluorinated 4‑phenylpiperidine scaffold that functions primarily as a versatile synthetic intermediate in central nervous system (CNS) drug discovery programs [1]. The compound bears two fluorine atoms at the piperidine 3‑position, a 4‑phenyl substituent, and a tert‑butoxycarbonyl (Boc) protecting group on the ring nitrogen; its molecular formula is C₁₆H₂₁F₂NO₂ with a molecular weight of 297.34 g·mol⁻¹ . Reported physicochemical properties include a predicted density of 1.2 ± 0.1 g·cm⁻³, a boiling point of 363.3 ± 42.0 °C, a flash point of 173.5 ± 27.9 °C, and a calculated LogP of 3.32 . The compound is catalogued under MDL number MFCD20261282 and is available from multiple reputable vendors at purities ranging from 97 % to ≥ 98 % .

Why Generic Substitution Fails for Tert-Butyl 3,3-Difluoro-4-phenylpiperidine-1-carboxylate – Structural Determinants of Differential Performance


Substituting tert‑butyl 3,3‑difluoro‑4‑phenylpiperidine‑1‑carboxylate with a non‑fluorinated 4‑phenylpiperidine, a mono‑fluorinated analog, or a 4,4‑difluoropiperidine regioisomer is not inconsequential. The gem‑difluoro motif at the C3 position introduces a powerful electron‑withdrawing inductive effect that depresses the piperidine nitrogen pKₐ by approximately 4–5 log units relative to the parent piperidine, fundamentally altering protonation state, polarity, and molecular recognition at physiological pH [1][2]. Furthermore, the C3‑gem‑difluoro unit blocks oxidative metabolism at this center, imparting enhanced metabolic stability that is absent in non‑fluorinated or mono‑fluorinated congeners [1]. Simultaneously, the Boc protecting group enables acid‑mediated orthogonal deprotection during multi‑step syntheses, a tactical advantage that free‑amine or hydrochloride‑salt analogs cannot replicate. These intertwined electronic, metabolic, and synthetic features mean that exchanging this compound for a close structural analog carries a high risk of altering both downstream biological activity and synthetic route efficiency.

Product-Specific Quantitative Evidence Guide: Tert-Butyl 3,3-Difluoro-4-phenylpiperidine-1-carboxylate (1334418-85-7)


C3 Gem-Difluoro Substitution Reduces Piperidine pKₐ by ~4.7 Units Versus Unsubstituted Piperidine

Introduction of two fluorine atoms at the piperidine 3‑position profoundly reduces the basicity of the ring nitrogen. The predicted pKₐ of 3,3‑difluoropiperidine is 6.51 ± 0.10, compared with 11.2 for unsubstituted piperidine – a ΔpKₐ of approximately −4.7 units [1][2]. This shift moves the protonation equilibrium from predominantly cationic at physiological pH (piperidine >99 % protonated) to predominantly neutral (3,3‑difluoropiperidine ~11 % protonated), thereby altering hydrogen‑bonding capacity, membrane permeability, and off‑target interactions [3]. The Boc‑protected phenyl derivative inherits this electronic modulation: vendor‑calculated LogP for the target compound is 3.32 , which, combined with the depressed basicity, yields a physicochemical profile that is distinct from the non‑fluorinated tert‑butyl 4‑phenylpiperidine‑1‑carboxylate (CAS 123387‑49‑5; LogP 3.3–3.7; no fluorine‑induced pKₐ shift) [4].

Basicity modulation pKa fluorinated piperidine drug-like properties

Gem-Difluoro Motif at C3 Confers Metabolic Stability by Blocking CYP-Mediated Oxidation

A systematic study of fluorinated saturated heterocyclic amines (Melnykov et al., 2023) demonstrated that mono‑ and difluorination of piperidine, pyrrolidine, and azetidine cores retains high intrinsic microsomal clearance stability in nearly all cases, with the sole exception of the 3,3‑difluoroazetidine derivative [1]. The gem‑difluoro substitution at C3 of piperidine effectively blocks CYP‑mediated oxidation at this position, a primary metabolic soft spot in non‑fluorinated phenylpiperidines. While the non‑fluorinated analog tert‑butyl 4‑phenylpiperidine‑1‑carboxylate is susceptible to benzylic and α‑C–H oxidation, the 3,3‑difluoro motif eliminates this vulnerability. Class‑level intrinsic microsomal clearance data for the 3,3‑difluoropiperidine scaffold indicate high metabolic stability (CLint values comparable to or lower than the parent piperidine), although direct head‑to‑head CLint measurements for the target compound versus its non‑fluorinated analog have not been published [1].

Metabolic stability CYP oxidation intrinsic clearance fluorinated building block

Boc Protecting Group Enables Orthogonal Acid‑Labile Deprotection Strategy Unavailable with Free Amine or HCl Salt Analogs

The tert‑butoxycarbonyl (Boc) group on the piperidine nitrogen provides a kinetically stable yet acid‑labile protecting group. Vendor specifications confirm the compound is supplied as the Boc‑protected form (MDL MFCD20261282) with recommended storage at 2–8 °C . In contrast, the free‑amine analog 3,3‑difluoro‑4‑phenylpiperidine (CAS 1258638‑40‑2) and its hydrochloride salt (CAS 1334417‑79‑6) lack this orthogonal protection, exposing the reactive secondary amine to unwanted N‑alkylation, acylation, or oxidation during multi‑step synthetic sequences . The Boc group can be selectively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without affecting esters, amides, or other base‑sensitive functionalities, enabling convergent synthetic strategies that are incompatible with the unprotected amine [1].

Orthogonal protection Boc deprotection synthetic intermediate multi-step synthesis

Documented Role as a Key Intermediate for NR2B Subtype‑Selective NMDA Receptor Antagonists (Patent US10221182B2)

US Patent US10221182B2 (Shapiro, 2019) explicitly claims 3,3‑difluoro‑piperidine derivatives as NR2B subtype‑selective NMDA receptor antagonists for treating CNS disorders including depression [1]. The patent family (including EP3253761A4 and several continuations) describes the 3,3‑difluoro‑4‑substituted‑piperidine scaffold as the core pharmacophore, with the Boc‑protected intermediate serving as a key building block for library synthesis [2]. BindingDB entries for structurally related compounds within this patent family (e.g., Compound LX‑1) demonstrate NR2B antagonist IC₅₀ values of 24 nM in functional assays, with CYP2D6 IC₅₀ of 1,000 nM indicating a substantial selectivity window [3]. While the target compound itself is an intermediate and does not carry these activity values, its procurement is a prerequisite for accessing this biologically validated chemical space. In contrast, the 4,4‑difluoropiperidine regioisomer scaffold is not covered by this patent and targets a different pharmacological profile (e.g., γ‑secretase modulation) [4].

NR2B NMDA antagonist CNS drug discovery antidepressant patent intermediate

Vendor‑Certified Purity Specifications and Batch‑to‑Batch Reproducibility Data for Procurement Quality Assurance

Multiple independent vendors provide this compound with documented purity specifications and analytical batch data. Fluoropharm supplies the compound at ≥ 98 % purity (catalog OF26240) classified as a fluorinated pharmaceutical intermediate . Bidepharm offers the compound (BD767330) at 97 % standard purity with batch‑specific QC reports including NMR, HPLC, and GC . Leyan lists the product (catalog 1767596) at 98 % purity with availability from 1 g to 25 g scales . CymitQuimica supplies the compound (Apollo Scientific brand) at 97 % purity in 100 mg, 250 mg, and 1 g quantities . The HCl salt analog (CAS 1334417‑79‑6) is typically offered at 95 % purity (AKSci, Combi‑Blocks) , representing a 2–3 percentage‑point purity deficit that may require additional purification before use in sensitive catalytic or biological assays.

Purity specification quality control batch reproducibility NMR HPLC

Best Research and Industrial Application Scenarios for Tert-Butyl 3,3-Difluoro-4-phenylpiperidine-1-carboxylate (1334418-85-7)


NR2B Subtype‑Selective NMDA Receptor Antagonist Lead Optimization

Medicinal chemistry teams developing next‑generation antidepressants or neuroprotective agents can employ the target compound as a late‑stage intermediate for constructing NR2B‑selective antagonists. The Boc‑protected 3,3‑difluoro‑4‑phenylpiperidine core maps directly onto the scaffold claimed in US10221182B2, where downstream analogs demonstrate NR2B IC₅₀ values as low as 24 nM [1]. The gem‑difluoro motif depresses piperidine basicity by ~4.7 pKₐ units, reducing off‑target ion‑channel activity while maintaining target engagement [2].

Metabolic Stability Optimization of CNS‑Penetrant Drug Candidates

Programs requiring extended half‑life or reduced first‑pass metabolism benefit from the C3‑gem‑difluoro unit's ability to block CYP‑mediated oxidation at this position. Systematic profiling of fluorinated heterocyclic amines confirms that 3,3‑difluoropiperidine scaffolds retain high metabolic stability in human liver microsome assays, unlike non‑fluorinated analogs that are susceptible to rapid oxidative clearance [3]. The Boc group further protects the basic nitrogen during SAR exploration, allowing selective deprotection only when the final pharmacophore is assembled.

Parallel Library Synthesis Using Orthogonal Protecting Group Strategies

Contract research organizations (CROs) and internal discovery groups performing parallel synthesis can exploit the Boc group for acid‑orthogonal deprotection. The target compound can be deprotected quantitatively under TFA or HCl conditions without affecting base‑labile esters, amides, or silyl ethers, enabling convergent library construction [4]. In contrast, the corresponding free amine or HCl salt (CAS 1334417‑79‑6) cannot be chemoselectively manipulated in the presence of electrophilic reagents, limiting synthetic flexibility.

Quality‑Controlled Procurement for High‑Throughput Screening and Catalytic Chemistry

Laboratories requiring high‑purity building blocks for transition‑metal‑catalyzed cross‑coupling or high‑throughput biological screening benefit from the compound's documented purity of 97–98 % with batch‑specific NMR, HPLC, and GC data . The 2–5 percentage‑point purity advantage over the commonly available HCl salt (95 %) reduces the risk of catalyst poisoning and assay interference, decreasing overall cost per validated hit.

Quote Request

Request a Quote for Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.